molecular formula C14H10ClNO2 B6376753 4-(4-Chloro-2-methoxyphenyl)-2-cyanophenol, 95% CAS No. 1261891-71-7

4-(4-Chloro-2-methoxyphenyl)-2-cyanophenol, 95%

Cat. No. B6376753
CAS RN: 1261891-71-7
M. Wt: 259.69 g/mol
InChI Key: SUJYENZHFMBNNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Chloro-2-methoxyphenyl)-2-cyanophenol, 95% (4-MCP) is an organic compound with a wide range of applications in scientific research. It is a synthetic compound that is widely used in chemical synthesis and as a reagent for various biochemical and physiological studies. 4-MCP is a versatile compound with many potential uses, including as a fluorescent dye, a reagent for the synthesis of other compounds, and as a chemical intermediate for the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-(4-Chloro-2-methoxyphenyl)-2-cyanophenol, 95% is still not fully understood. It is believed that the compound acts as a fluorescent dye, binding to certain proteins and allowing them to be detected by fluorescence microscopy. It is also thought that 4-(4-Chloro-2-methoxyphenyl)-2-cyanophenol, 95% may act as an inhibitor of certain enzymes, although this has yet to be confirmed.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(4-Chloro-2-methoxyphenyl)-2-cyanophenol, 95% are still not fully understood. It has been shown to bind to certain proteins, but its exact mechanism of action is still unclear. It has also been shown to have some inhibitory effects on certain enzymes, although the exact mechanism of action is still unknown.

Advantages and Limitations for Lab Experiments

The main advantages of using 4-(4-Chloro-2-methoxyphenyl)-2-cyanophenol, 95% in laboratory experiments are its versatility, cost-effectiveness, and ability to bind to certain proteins. Its ability to bind to proteins makes it useful for studying the structure and function of proteins. However, its use is limited by its lack of specificity, as it can bind to both desired and undesired proteins. Additionally, its use is limited by its potential to inhibit certain enzymes.

Future Directions

In order to further understand the biochemical and physiological effects of 4-(4-Chloro-2-methoxyphenyl)-2-cyanophenol, 95%, further research is needed. This research should focus on understanding the mechanism of action of 4-(4-Chloro-2-methoxyphenyl)-2-cyanophenol, 95%, as well as its effects on different proteins and enzymes. Additionally, further research should be done to identify potential applications of 4-(4-Chloro-2-methoxyphenyl)-2-cyanophenol, 95% in the pharmaceutical field. Finally, research should also be done to identify any potential toxic effects of 4-(4-Chloro-2-methoxyphenyl)-2-cyanophenol, 95%, as well as any potential side effects.

Synthesis Methods

4-(4-Chloro-2-methoxyphenyl)-2-cyanophenol, 95% is synthesized by a process known as oxidative coupling. This process involves the use of an oxidant, such as hydrogen peroxide, to oxidize the 4-chloro-2-methoxyphenyl group and the subsequent addition of a cyanide group to the resulting product. The reaction is typically carried out in an organic solvent, such as dimethyl sulfoxide (DMSO), and yields 4-(4-Chloro-2-methoxyphenyl)-2-cyanophenol, 95% as a white solid.

Scientific Research Applications

4-(4-Chloro-2-methoxyphenyl)-2-cyanophenol, 95% has been used extensively in scientific research, particularly in the fields of biochemistry and physiology. It has been used as a fluorescent dye to study the structure and function of proteins, as a reagent for the synthesis of other compounds, and as a chemical intermediate for the production of pharmaceuticals. 4-(4-Chloro-2-methoxyphenyl)-2-cyanophenol, 95% has also been used as an in vitro probe to study the mechanism of action of certain enzymes, as a reagent for the synthesis of other compounds, and as a fluorescent marker for the detection of certain proteins.

properties

IUPAC Name

5-(4-chloro-2-methoxyphenyl)-2-hydroxybenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClNO2/c1-18-14-7-11(15)3-4-12(14)9-2-5-13(17)10(6-9)8-16/h2-7,17H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUJYENZHFMBNNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)Cl)C2=CC(=C(C=C2)O)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00684884
Record name 4'-Chloro-4-hydroxy-2'-methoxy[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00684884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Chloro-2-methoxyphenyl)-2-cyanophenol

CAS RN

1261891-71-7
Record name [1,1′-Biphenyl]-3-carbonitrile, 4′-chloro-4-hydroxy-2′-methoxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261891-71-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4'-Chloro-4-hydroxy-2'-methoxy[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00684884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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